REACTION_CXSMILES
|
Cl.[CH:2]([NH:5][NH2:6])([CH3:4])[CH3:3].[C:7]([C:10](=[C:16]=CN(C)C)[C:11]([O:13][CH2:14][CH3:15])=[O:12])(=O)[CH3:8]>>[CH:2]([N:5]1[C:7]([CH3:8])=[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH:16]=[N:6]1)([CH3:4])[CH3:3] |f:0.1|
|
Name
|
isopropylhydrazine hydrochloride
|
Quantity
|
896 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)NN
|
Name
|
ethyl 2-acetyl-3-(dimethylaminomethylene)acrylate
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(C(=O)OCC)=C=CN(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified by chromatography (ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1N=CC(=C1C)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |